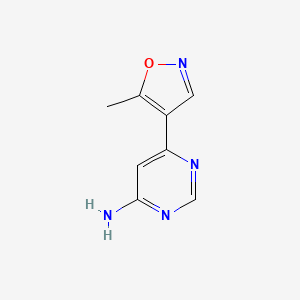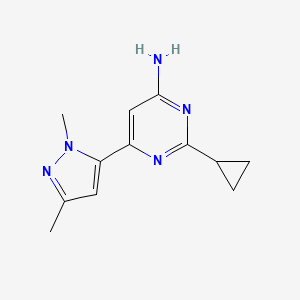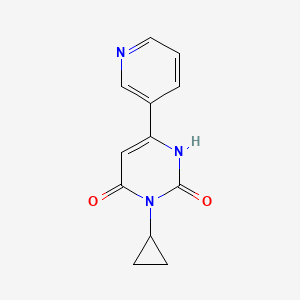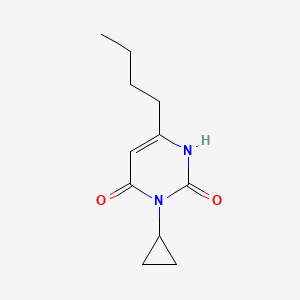
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine (FEPM) is a novel fluorinated pyrazolopyridine compound that has been the subject of recent scientific research due to its potential as a therapeutic agent. FEPM has been shown to possess a wide range of biochemical and physiological effects, and its synthesis and applications in laboratory experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and has been studied for its potential as an anticancer agent. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and has been found to reduce inflammation in animal models. It has also been studied for its potential as an antioxidant, and has been found to protect cells from oxidative damage.
Wirkmechanismus
The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer cell growth. Additionally, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammation, and as an inhibitor of the enzyme NADPH oxidase, which is involved in oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models. It has also been found to protect cells from oxidative damage and to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been found to be non-toxic and has a wide range of biochemical and physiological effects. However, this compound has several limitations for use in laboratory experiments. It is not yet fully understood how it works, and its potential therapeutic applications have yet to be fully explored. Additionally, it has not been approved for use in humans, and its effects in humans are not yet fully known.
Zukünftige Richtungen
There are several potential future directions for research on (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine. One potential direction is to further explore its mechanism of action and its potential therapeutic applications. Additionally, further studies could be conducted to explore its effects in humans, as well as its potential for use in combination with other therapeutic agents. Additionally, further research could be conducted to explore its potential for use in the treatment of other diseases, such as neurodegenerative diseases. Finally, further research could be conducted to explore its potential for use in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWVILNYBPSOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



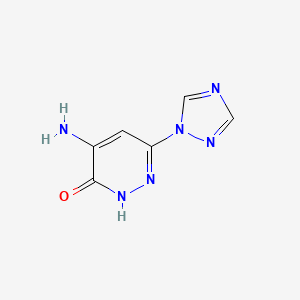
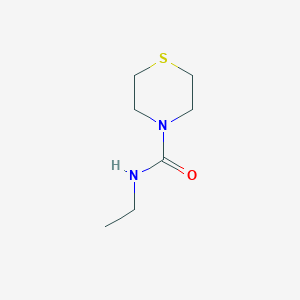
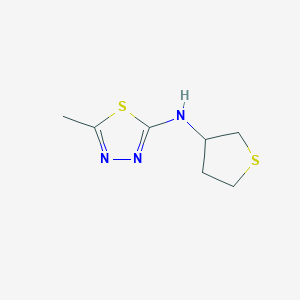
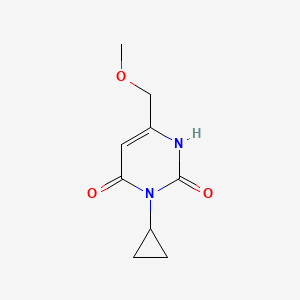
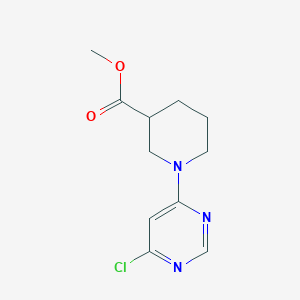
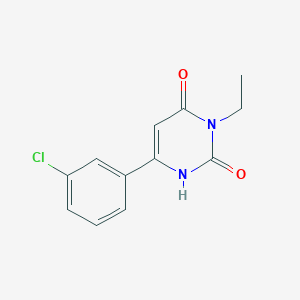
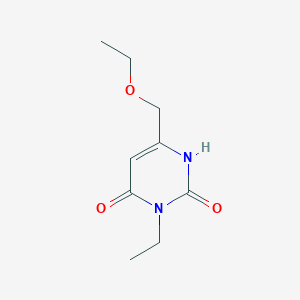
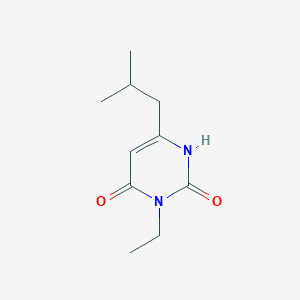

![2-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1482821.png)
